(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride

Vue d'ensemble

Description

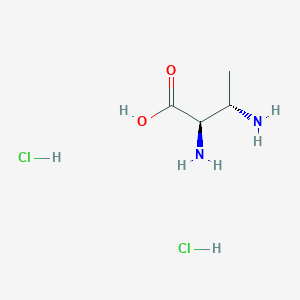

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride is a chiral diamino acid derivative. It is a stereoisomer of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various biologically active compounds. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (2R,3S)-2,3-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer the advantage of high stereoselectivity and yield. For example, the use of engineered strains of microorganisms that express specific enzymes can facilitate the efficient conversion of precursor compounds to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for the formation of amides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : (2R,3S)-2,3-diaminobutanoic acid dihydrochloride is widely used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various biologically active compounds through reactions such as oxidation, reduction, and substitution .

-

Synthetic Pathways : It can undergo various chemical reactions:

- Oxidation : The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution : The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Biology

- Enzyme Mechanisms : This compound plays a crucial role in studying enzyme mechanisms and protein-ligand interactions. It serves as a substrate for various enzymes and modulates biochemical pathways essential for understanding cellular functions.

- Metabolomics Studies : Research has indicated that metabolites related to (2R,3S)-2,3-diaminobutanoic acid are significant in understanding conditions like acute myeloid leukemia (AML). For instance, elevated levels of related metabolites have been correlated with mutations in isocitrate dehydrogenases in AML patients .

Medicine

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing pharmaceuticals, including antibiotics and antiviral agents. Its ability to form various derivatives makes it valuable for drug design and development processes .

- Therapeutic Potential : Studies are ongoing to explore its potential therapeutic applications beyond traditional uses. This includes investigating its role in metabolic pathways associated with diseases such as cancer .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme activity by acting as a substrate. For example, specific studies focused on its interaction with enzymes involved in metabolic pathways have provided insights into how this compound can modulate biological processes.

Case Study 2: Cancer Metabolism

In a study examining acute myeloid leukemia, the presence of elevated levels of (2R,3S)-dihydroxybutanoate was linked to mutations in metabolic enzymes. This highlights the compound's potential as a biomarker for cancer diagnostics and its role in understanding tumor metabolism .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Chiral building block for organic synthesis; participates in oxidation/reduction/substitution reactions. |

| Biology | Studies enzyme mechanisms; modulates biochemical pathways; significant in metabolomics related to diseases like AML. |

| Medicine | Intermediate for pharmaceuticals; potential therapeutic applications under investigation. |

Mécanisme D'action

The mechanism of action of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various biologically active products. The pathways involved in these processes include enzymatic catalysis and receptor binding, which can modulate cellular functions and biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-2,3-diaminobutanoic Acid Dihydrochloride: This stereoisomer has different spatial arrangement of the amino groups, leading to distinct chemical and biological properties.

2,3-diaminopropanoic Acid: Lacks the chiral center present in (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, resulting in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in the study of stereoselective biochemical processes.

Activité Biologique

(2R,3S)-2,3-Diaminobutanoic Acid Dihydrochloride, also known as (2R,3S)-Dab·2HCl, is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This compound is a dihydrochloride salt of 2,3-diaminobutanoic acid, which plays a significant role in various biochemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: CHClNO

- Molecular Weight: 191.06 g/mol

- CAS Number: 648922-13-8

- Synonyms: (2R,3S)-Dab·2HCl

Biological Activity Overview

(2R,3S)-Dab has been studied for its potential neuroprotective and antitumor properties. It exhibits activity that may influence neurotransmitter systems and cellular signaling pathways.

- Neuroprotective Effects : Research indicates that (2R,3S)-Dab may enhance neuronal survival under stress conditions by modulating glutamate receptors and reducing excitotoxicity.

- Antitumor Activity : Some studies suggest that (2R,3S)-Dab can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Antitumor Activity

A study published in the Journal of Organic Chemistry highlighted the synthesis of derivatives of (2R,3S)-Dab that showed significant cytotoxic effects against various cancer cell lines. The compound was noted for its ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Neuroprotective Properties

In a neuropharmacological context, (2R,3S)-Dab has been shown to protect against oxidative stress-induced neuronal damage. It appears to modulate the activity of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, administration of (2R,3S)-Dab resulted in a marked reduction in neuronal loss and improvement in cognitive function. The study measured levels of oxidative stress markers and found significant decreases in malondialdehyde (MDA) levels in treated subjects compared to controls .

Case Study 2: Antitumor Efficacy

Another research effort focused on the antitumor properties of (2R,3S)-Dab derivatives. In vitro assays demonstrated that these compounds inhibited the growth of human breast cancer cells by inducing apoptosis through the intrinsic pathway involving caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress; improved BDNF levels | |

| Antitumor | Inhibition of cell proliferation; apoptosis induction |

Table 2: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 191.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Propriétés

IUPAC Name |

(2R,3S)-2,3-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGWJGZHSTDJL-JSTPYPERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580001 | |

| Record name | (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648922-13-8 | |

| Record name | (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.